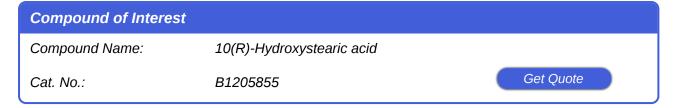


structural characterization of 10(R)-Hydroxystearic acid crystals

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An In-depth Technical Guide on the Structural Characterization of **10(R)-Hydroxystearic Acid** Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of **10(R)**-**Hydroxystearic acid** (10(R)-HSA) crystals, synthesizing crystallographic, spectroscopic, and thermal analysis data. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support research and development activities.

Crystallographic Analysis

Single crystals of (R)-10-HSA have been successfully grown from a mixture of petroleum ether and ethyl acetate.[1][2] The crystal structure was determined by single-crystal X-ray diffraction.

Crystal Data and Structure Refinement

The crystallographic data for 10(R)-HSA is summarized in the table below.[2]



Parameter	Value
Empirical Formula	С18Н36О3
Formula Weight	300.47 g/mol
Crystal System	Monoclinic
Space Group	P21
a (Å)	5.517(3)
b (Å)	7.584(4)
c (Å)	45.43(2)
α (°)	90
β (°)	92.68(3)
y (°)	90
Volume (ų)	1898.4(17)
Z	4
Density (calculated)	1.050 g/cm ³
Absorption Coefficient (μ)	0.072 mm ⁻¹
F(000)	672
Temperature	100 K

Molecular Packing and Hydrogen Bonding

The crystal structure of (R)-10-HSA reveals a head-to-tail arrangement of molecules.[1] The carboxylic acid groups form dimers through hydrogen bonding interactions. This arrangement is a key determinant of the crystal's stability and physical properties.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and understanding the hydrogen bonding network in 10(R)-HSA crystals.



Infrared Spectroscopy Data

The table below summarizes the key IR absorption bands for 10(R)-HSA crystals obtained from a mixture of petroleum ether and ethyl acetate.[2]

Wavenumber (cm ⁻¹)	Assignment	Description
3300-2500	O-H stretch (Carboxylic Acid)	Broad absorption due to hydrogen-bonded dimers.
~3400	O-H stretch (Alcohol)	Stretching vibration of the hydroxyl group.
2955, 2917, 2849	C-H stretch	Asymmetric and symmetric stretching of CH ₂ and CH ₃ .
1700	C=O stretch (Carboxylic Acid)	Carbonyl stretching of the dimeric form.
1472, 1463	C-H bend	Bending vibrations of the alkyl chain.
940	O-H bend (Carboxylic Acid)	Out-of-plane bending of the hydrogen-bonded OH.

Thermal Analysis

The thermal behavior of 10(R)-HSA crystals provides insights into their melting characteristics and stability.

Melting Point

Crystals of 10(R)-HSA obtained from a petroleum ether and ethyl acetate mixture exhibit a melting point in the range of 82.5–84.3 °C.[1] It has been noted that after melting and subsequent cooling, the recrystallized form has a lower melting point of 78.2 °C, suggesting the presence of polymorphism.[1]

Experimental Protocols Single-Crystal X-ray Diffraction



- Crystal Growth: Single crystals of (R)-10-HSA are grown by slow evaporation from a solution in a mixture of petroleum ether and ethyl acetate.[1][2]
- Data Collection: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo X-ray source or synchrotron radiation.[1]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

- Sample Preparation: A polycrystalline sample of (R)-10-HSA is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
- Data Acquisition: The PXRD pattern is recorded using a powder diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a defined step size and counting time.
- Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases
 present by comparing the peak positions and intensities with simulated patterns from singlecrystal data or reference databases.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the crystalline 10(R)-HSA is mixed with dry
 potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for
 Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.
- Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Spectral Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations to confirm the presence of characteristic functional groups.



Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

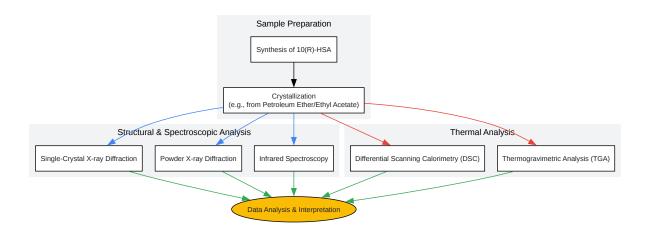
- Sample Preparation: A small, accurately weighed amount of the 10(R)-HSA crystal sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other thermal transitions.
- TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a
 constant rate. The mass of the sample is continuously monitored as a function of
 temperature. This provides information on the thermal stability and decomposition profile of
 the compound.

Signaling Pathways and Logical Relationships

Recent studies have identified 10(R)-HSA as a bioactive lipid that can modulate cellular signaling pathways, notably acting as a Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonist and influencing the Wnt signaling pathway.

Experimental Workflow for Structural Characterization





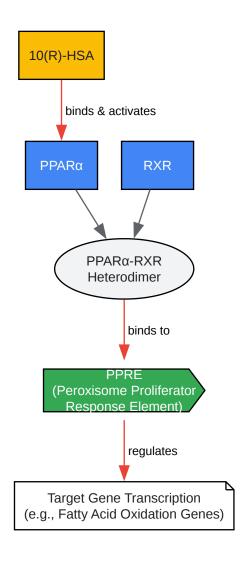
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Caption: Experimental workflow for the structural characterization of 10(R)-HSA crystals.

PPARα Signaling Pathway Activation by 10(R)-HSA

10(R)-HSA has been identified as an agonist for PPAR α , a nuclear receptor that plays a key role in lipid metabolism and inflammation.





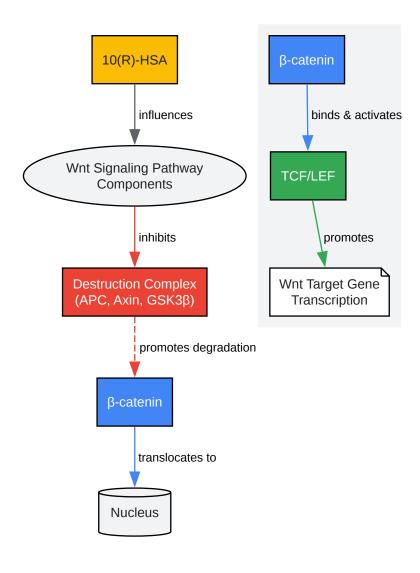
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Caption: Activation of the PPARα signaling pathway by **10(R)-Hydroxystearic acid**.

Influence of 10(R)-HSA on the Wnt/ β -catenin Signaling Pathway

Research suggests that 10(R)-HSA can modulate the Wnt signaling pathway, which is crucial for cell fate, proliferation, and differentiation.





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Caption: Modulation of the Wnt/β-catenin signaling pathway by **10(R)-Hydroxystearic acid**.

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